molecular formula C5H5N5 B3026956 [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine CAS No. 1195625-75-2

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine

Cat. No. B3026956
CAS RN: 1195625-75-2
M. Wt: 135.13
InChI Key: GSOHZHFIJOTFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine” is a heterocyclic organic compound . It is a part of the [1,2,4]triazolo[4,3-a]pyrimidines (TPs) family, which is a significant class of non-naturally occurring small molecules . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidin-3-amine derivatives involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine is complex and can be analyzed using various tools such as UCSF Chimera for 3D structure representation .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine are diverse. For instance, the synthesis of new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides or reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization of the products .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine can be determined using various techniques. For instance, the IR and NMR spectra can provide information about the compound’s structure .

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine and its derivatives can vary. For example, some compounds exhibited cytotoxicity at concentration 160 μg/ml . Another compound, 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, has been classified as an eye irritant and skin irritant .

Future Directions

The future directions for research on [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine and its derivatives are promising. Given their wide range of biological activities, these compounds could be further explored for their potential applications in medicinal chemistry and agriculture . Additionally, new synthetic strategies could be developed to create novel derivatives with enhanced properties .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-8-9-5-7-2-1-3-10(4)5/h1-3H,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOHZHFIJOTFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677537
Record name [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine

CAS RN

1195625-75-2
Record name [1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Reactant of Route 3
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Reactant of Route 4
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Reactant of Route 5
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine
Reactant of Route 6
[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.